2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride
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Overview
Description
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position . For example, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . In another process, it was possible to realize a cascade process, combining the Heck cross-coupling step with the subsequent carbon–carbon double bond hydrogenation .Chemical Reactions Analysis
The thermal decomposition of similar compounds, such as fluoxetine, has been studied . Fluoxetine decomposes after melting, releasing 4-trifluoromethylphenol and methylamine .Scientific Research Applications
Generation of Diverse Compound Libraries
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, demonstrates the potential to generate a diverse library of compounds through various alkylation and ring closure reactions. This compound reacts with different substrates, including S-alkylated dithiocarbamic acid salts, aryl mercaptans, and monocyclic NH-azoles, to produce a wide range of derivatives such as dithiocarbamates, thioethers, and pyrazolines. This process highlights the versatility of compounds like 2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride in medicinal chemistry and drug discovery (Roman, 2013).
Hydrogel Development for Drug Delivery
The creation of chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine demonstrates another application. These hydrogels exhibit pH and temperature-responsive swelling behavior and can be used for controlled drug release. The incorporation of a compound structurally similar to this compound in hydrogel matrices shows promise for targeted drug delivery and enhancing drug bioavailability (Karimi et al., 2018).
Conformational Analysis in Different Environments
The conformational analysis of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives reveals insights into molecular structures under various conditions. The study of crystal structures and hydrogen bonding patterns provides valuable information for the design of new compounds with specific properties, which is applicable to compounds like this compound (Nitek et al., 2020).
Synthesis of Hexadentate Ligands
The preparation of hexadentate N3O3 amine phenols, derived from the reduction of Schiff bases, showcases the synthetic versatility of amine-based compounds. These ligands can bind to Group 13 metal ions, indicating the potential of similar compounds in coordination chemistry and catalysis (Liu et al., 1993).
Development of Antidepressant Agents
A series of analogs to 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, a compound structurally related to this compound, was synthesized and evaluated for potential antidepressant effects. This research underscores the significance of structurally related compounds in the development of new pharmaceutical agents (Clark et al., 1979).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
The trifluoromethyl group has been associated with the trifluoromethylation of carbon-centered radical intermediates .
Properties
IUPAC Name |
2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-11(2,8-16)7-9-4-3-5-10(6-9)12(13,14)15;/h3-6H,7-8,16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUPVLORCGYHIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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